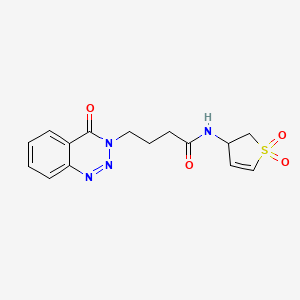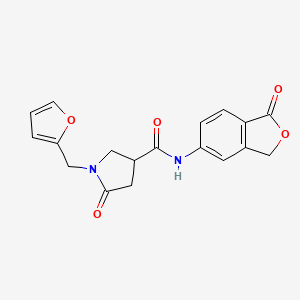methanone](/img/structure/B11013160.png)
[4-(2-Methoxyphenyl)piperazin-1-yl](tetrazolo[1,5-a]pyridin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a tetrazolopyridine moiety, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The tetrazolopyridine moiety is then introduced via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the tetrazolopyridine ring.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products
The major products formed from these reactions include phenolic derivatives, reduced tetrazolopyridine compounds, and various substituted piperazine derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Methoxyphenyl)piperazin-1-ylmethanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has shown promise in preliminary studies as a potential therapeutic agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, research is focused on its potential use as a pharmaceutical compound. Its ability to interact with specific receptors and enzymes suggests applications in treating neurological disorders and certain types of cancer.
Industry
Industrially, the compound is explored for its potential use in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxyphenyl group and tetrazolopyridine moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyphenyl)piperazin-1-ylmethanone
- 4-(2-Chlorophenyl)piperazin-1-ylmethanone
- 4-(2-Methylphenyl)piperazin-1-ylmethanone
Uniqueness
Compared to these similar compounds, 4-(2-Methoxyphenyl)piperazin-1-ylmethanone stands out due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, making it a unique and valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N6O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone |
InChI |
InChI=1S/C17H18N6O2/c1-25-15-5-3-2-4-14(15)21-8-10-22(11-9-21)17(24)13-6-7-16-18-19-20-23(16)12-13/h2-7,12H,8-11H2,1H3 |
InChI Key |
DRWVYEPUGCILKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013078.png)

![N~1~,N~1~-dimethyl-N~3~-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide](/img/structure/B11013092.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-leucine](/img/structure/B11013098.png)

![2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013119.png)
![N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide](/img/structure/B11013125.png)



![{1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}acetic acid](/img/structure/B11013151.png)
![Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11013153.png)
![9,9-Dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-thione](/img/structure/B11013158.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B11013159.png)
